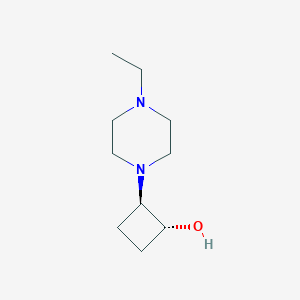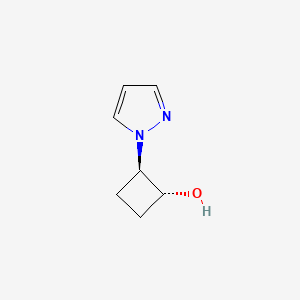![molecular formula C14H15ClO B1485582 1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol CAS No. 2098039-99-5](/img/structure/B1485582.png)
1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. “1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol” contains a chlorophenyl group, a propynyl group, and a cyclopentanol group. Each of these groups will have different reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. The molecular weight of “1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol” is 166.61 .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of bioactive molecules. Its propargylic alcohol structure is a key intermediate in the formation of pharmacologically active compounds, such as those used in anti-HIV medications . The presence of the 2-chlorophenyl group can potentially be leveraged to increase the lipophilicity of the resulting bioactive molecule, enhancing its ability to cross cell membranes.
Material Science: Development of Organic Semiconductors
In material science, the compound’s rigid structure and potential for π-conjugation make it suitable for the development of organic semiconductors . These semiconductors could be used in the creation of flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells.
Chemical Synthesis: Building Blocks for Complex Molecules
Chemists utilize this compound as a building block for the synthesis of more complex molecules. Its reactive alkyne group allows for various chemical transformations, such as cycloadditions or nucleophilic additions, which are fundamental in constructing larger, more complex synthetic structures .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, “1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol” can be used as a standard in chromatographic analysis to help identify and quantify similar compounds within complex mixtures .
Optical Applications: Second Harmonic Generation (SHG)
The compound’s molecular structure may exhibit non-linear optical properties, making it useful in second harmonic generation (SHG). SHG materials are crucial in laser technology, frequency doubling, and in the development of optical switches .
Catalysis: Ligand for Transition Metal Catalysts
The compound’s structure allows it to act as a ligand for transition metal catalysts. This application is particularly relevant in the field of homogeneous catalysis, where the compound could stabilize the metal center and enhance the catalytic activity of the system .
Environmental Science: Precursors for Green Pesticides
In environmental science, derivatives of this compound could be explored as precursors for the synthesis of green pesticides. The chlorophenyl group, in particular, may contribute to the pesticidal activity, offering a potential route for the development of environmentally friendly pest control solutions .
Pharmaceutical Research: Drug Design and Discovery
Finally, in pharmaceutical research, the compound’s framework can be modified to design new drug candidates. Its structure provides a versatile scaffold that can be functionalized to target a wide range of biological receptors, thereby aiding in the discovery of novel therapeutic agents .
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. “1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol” has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .
Propiedades
IUPAC Name |
1-[3-(2-chlorophenyl)prop-2-ynyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO/c15-13-8-2-1-6-12(13)7-5-11-14(16)9-3-4-10-14/h1-2,6,8,16H,3-4,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIJJZXAEOPXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC#CC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485499.png)
![1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485500.png)
![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)

![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)

![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)

![tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate](/img/structure/B1485514.png)

![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)
![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)